molecular formula C15H15Cl2N B324518 N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine CAS No. 356531-87-8

N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine

Cat. No.: B324518
CAS No.: 356531-87-8
M. Wt: 280.2 g/mol
InChI Key: FICFGTKHQQCELD-UHFFFAOYSA-N
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Description

N-[(2,4-Dichlorophenyl)methyl]-1-phenylethanamine, registered under CAS Registry Number 356531-87-8, is a chemical compound of interest in scientific research and development . It has a molecular formula of C 15 H 15 Cl 2 N and a molecular weight of 280.19 g/mol . Its structure consists of a 1-phenylethanamine group linked to a 2,4-dichlorobenzyl moiety . Researchers can identify the compound using its InChI Key (FICFGTKHQQCELD-UHFFFAOYSA-N) and its SMILES representation (Clc1cc(Cl)ccc1CNC(c2ccccc2)C) . This compound is part of a broader class of substituted phenylethanamines, which are frequently explored in medicinal and organic chemistry for their potential biological activities and as synthetic intermediates. The presence of the dichlorophenyl group can influence the compound's interaction with biological systems and its physical properties. Calculated physical properties include a density of approximately 1.203 g/cm³ and a boiling point of about 364.6°C . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N/c1-11(12-5-3-2-4-6-12)18-10-13-7-8-14(16)9-15(13)17/h2-9,11,18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICFGTKHQQCELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374154
Record name AN-329/15537171
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356531-87-8
Record name AN-329/15537171
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with phenylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties
Compound Name Substituents/Modifications Molecular Weight Potential Applications Key References
N-[(2,4-Dichlorophenyl)methyl]-1-phenylethanamine 2,4-Dichlorophenylmethyl, phenylethanamine ~300 (estimated) CNS modulation, agrochemicals
BD 1008 3,4-Dichlorophenyl, pyrrolidinyl ethylamine 468.3 Sigma-1 receptor ligand
U-48800 2,4-Dichlorophenyl, dimethylamino cyclohexyl 354.3 Opioid receptor agonist (synthetic)
(R)-1-(4-Chlorophenyl)-N-methylethanamine 4-Chlorophenyl, methylated ethylamine 206.1 Chiral intermediate, drug precursor
N-[(2,4-Dichlorophenyl)methyl]butan-1-amine 2,4-Dichlorophenylmethyl, butylamine 274.2 Agrochemical intermediate

Functional Group Analysis

  • Dichlorophenyl vs. However, dichlorophenyl derivatives may exhibit higher toxicity, as seen in pesticides like diuron and linuron .
  • Amine Chain Modifications :
    Replacing the phenylethanamine moiety with pyrrolidinyl (BD 1008) or cyclohexyl (U-48800) groups alters receptor selectivity. For instance, BD 1008’s pyrrolidinyl group is critical for sigma-1 receptor affinity, while U-48800’s cyclohexyl-acetamide structure targets opioid receptors .
  • Steric and Electronic Effects : The phenylethanamine backbone in the target compound provides conformational flexibility, contrasting with rigid piperazine or tetrazole derivatives (e.g., ), which may prioritize specific enzyme interactions .

Biological Activity

N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine, also known as N-(2,4-dichlorobenzyl)-1-phenylethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a dichlorobenzyl moiety attached to a phenylethanamine backbone. Its chemical formula is C14H14Cl2N, and it typically exists as a hydrochloride salt for stability and solubility in biological assays.

Antidepressant Effects

Research indicates that this compound exhibits notable antidepressant-like effects. A study highlighted its ability to modulate neurotransmitter levels, particularly norepinephrine, dopamine, and serotonin in animal models. Chronic administration resulted in reduced brain norepinephrine levels and altered serotonin dynamics, suggesting a complex interaction with the central nervous system (CNS) .

Antimicrobial Properties

In addition to its neuropharmacological effects, this compound has shown promising antimicrobial activity. Preliminary findings suggest it may inhibit the growth of various pathogens, which positions it as a candidate for further development in treating infections .

The exact mechanism through which this compound exerts its effects is not fully elucidated. However, it is believed to act primarily through the modulation of monoaminergic systems in the brain. This includes inhibition of reuptake mechanisms for neurotransmitters like serotonin and norepinephrine, similar to other antidepressants .

Neurochemical Studies

A significant study utilized zebrafish as a model organism to assess the neurochemical effects of N-(2,4-dichlorobenzyl)-1-phenylethanamine. The results indicated that the compound produced anxiolytic-like behaviors while significantly altering monoamine levels in the brain . This highlights its potential utility in psychopharmacotherapy.

Study Findings
Neurochemical AnalysisReduced norepinephrine levels across treated groups; altered serotonin and dopamine dynamics observed.
Behavioral AssessmentAnxiolytic-like effects noted in zebrafish model; potential for therapeutic application in anxiety disorders.

Antimicrobial Activity Studies

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria. The compound's dual functionality—acting both as an antidepressant and an antimicrobial agent—suggests a versatile therapeutic profile .

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